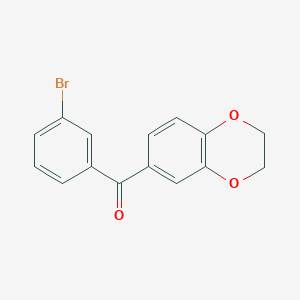

(3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . The presence of carbons at positions 8 or 5 were supported by signals appearing at δ 118 ppm .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Aplicaciones Científicas De Investigación

Biological Activities

The compound has been found to have significant biological activities. For instance, it has been used in the synthesis of pyrazoline derivatives, which have been studied for their effects on rainbow trout alevins . Pyrazolines and their derivatives have been found to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Neurotoxic Potentials

The compound has been used in research to investigate its neurotoxic potentials. Specifically, it has been studied for its effects on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins . AchE is a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Oxidative Stress

The compound has been associated with oxidative stress. In studies, it has been found to cause a dose-dependent increase in MDA concentration, a common biomarker for cells and tissue oxidative injury .

Drug Synthesis

The compound can be used as a scaffold for the synthesis and development of many new promising drugs . Its nitrogen-based hetero-aromatic ring structure has been found to be particularly useful in this regard .

Antiviral Research

Indole derivatives, which can be synthesized using this compound, have been reported to have potential anti-HIV-1 properties .

Antibacterial and Antifungal Activities

Triazoles, which can be synthesized using this compound, are known for their numerous biomedical applications, including antibacterial and antifungal activities .

Mecanismo De Acción

Target of Action

The primary targets of (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Result of Action

As the compound is part of a collection for early discovery researchers , its effects at the molecular and cellular levels are subjects of ongoing research.

Direcciones Futuras

Propiedades

IUPAC Name |

(3-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBPEABCTRIHPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364066 |

Source

|

| Record name | (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

CAS RN |

727419-55-8 |

Source

|

| Record name | (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)

![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)